What are the properties of tri-p-tolylphosphine
What are the properties of tri-p-tolylphosphine
An In-depth Technical Guide to Tri-p-tolylphosphine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Tri-p-tolylphosphine, an organophosphorus compound with the chemical formula P(C₆H₄CH₃)₃, is a cornerstone ligand in the field of organometallic chemistry and homogeneous catalysis. Its unique electronic and steric properties make it an invaluable tool in synthetic organic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the development of pharmaceuticals and fine chemicals. This guide provides a comprehensive overview of the properties, synthesis, and key applications of tri-p-tolylphosphine.
Core Properties of Tri-p-tolylphosphine
Tri-p-tolylphosphine is a white to off-white crystalline solid that is air-sensitive and should be handled under an inert atmosphere.[1][2] It is insoluble in water but soluble in many organic solvents.[3][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of tri-p-tolylphosphine is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₁P | [5] |
| Molecular Weight | 304.37 g/mol | [5] |
| Appearance | White to off-white/light yellow crystalline powder | [1][5] |
| Melting Point | 144-148 °C | |
| Boiling Point | 399.8 °C at 760 mmHg | [1] |
| Solubility | Insoluble in water; Soluble in diethyl ether, benzene, chloroform. | [1][3] |
| Sensitivity | Air sensitive | [1][2] |
| Storage | Store under an inert atmosphere at room temperature. | [1][2] |
Spectroscopic Data
The structural identity and purity of tri-p-tolylphosphine are typically confirmed using a combination of spectroscopic techniques. Key spectral data are summarized in Table 2.
| Technique | Data (Solvent: CDCl₃) | Reference(s) |
| ³¹P NMR | δ (ppm): -8.8 | [6] |
| ¹H NMR | δ (ppm): 7.06 (s, aromatic C-H), 2.26 (s, -CH₃) | [6] |
| ¹³C NMR | δ (ppm): 138.8 (s, C4), 134.2 (d, C1, J=9.0 Hz), 133.4 (dt, C2, J=19.0, 26.0 Hz), 129.1 (d, C3, J=8.0 Hz), 21.7 (s, -CH₃) | [6] |
| IR | Key absorptions can be found in publicly available spectral databases. | [4][7] |
| Mass Spec | Molecular Ion (m/z): 304.138088 (Exact Mass). Publicly available mass spectral data confirms the molecular weight. | [2][8] |
Structural and Electronic Properties
The performance of tri-p-tolylphosphine as a ligand is dictated by its steric and electronic characteristics. While the precise Tolman cone angle for the para-isomer is not as commonly cited as for the ortho-isomer (194°), the methyl groups in the para position offer less steric bulk directly around the phosphorus atom compared to the ortho-isomer, while still influencing the electronic properties.[9] The electron-donating methyl groups increase the electron density on the phosphorus atom, enhancing its σ-donor capabilities compared to triphenylphosphine.
Crystal Structure Data: Single-crystal X-ray diffraction has shown that tri-p-tolylphosphine crystallizes in a trigonal system. The phosphorus atom is situated on a crystallographic threefold rotatory-inversion axis, leading to a threefold rotation symmetry in the molecule.[1][10]
| Crystal Parameter | Value | Reference(s) |
| Crystal system | Trigonal | [1] |
| Space group | R-3 | [1] |
| a (Å) | 12.6562 (18) | [1] |
| c (Å) | 19.696 (4) | [1] |
| V (ų) | 2732.2 (8) | [1] |
| Z | 6 | [1] |
Experimental Protocols
Synthesis of Tri-p-tolylphosphine
Tri-p-tolylphosphine can be synthesized via the reaction of a Grignard reagent with phosphorus trichloride (B1173362). A general, adaptable protocol is provided below.
Workflow for the Synthesis of Tri-p-tolylphosphine
Caption: A generalized workflow for the synthesis of tri-p-tolylphosphine.
Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in anhydrous tetrahydrofuran (B95107) (THF). A solution of p-bromotoluene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent (p-tolylmagnesium bromide). The reaction is often initiated with a small crystal of iodine.
-
Reaction with Phosphorus Trichloride: The flask containing the Grignard reagent is cooled in an ice bath (0 °C). A solution of phosphorus trichloride in anhydrous THF is added dropwise with vigorous stirring.[11]
-
Reaction Completion: After the addition is complete, the reaction mixture is brought to room temperature and then refluxed for several hours to ensure the reaction goes to completion.[12]
-
Work-up: The reaction is cooled to room temperature and carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[11]
-
Extraction and Purification: The resulting mixture is transferred to a separatory funnel and extracted several times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[11]
-
Recrystallization: The crude solid product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure tri-p-tolylphosphine as a white crystalline solid.[12]
Application in Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
Tri-p-tolylphosphine is an effective ligand in various palladium-catalyzed cross-coupling reactions, which are pivotal in pharmaceutical and materials science research.[3][13] The general catalytic cycle for a Suzuki-Miyaura reaction is depicted below.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: The key steps in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask are added the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), and tri-p-tolylphosphine (2-10 mol%). A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.) is then added.
-
Solvent Addition and Degassing: A suitable solvent or solvent mixture (e.g., toluene, dioxane, and/or water) is added. The mixture is then thoroughly degassed by bubbling argon or nitrogen through the solution for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC analysis.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
Safety and Handling
Tri-p-tolylphosphine is irritating to the eyes, respiratory system, and skin.[4] It should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. As it is air-sensitive, all manipulations should be carried out under an inert atmosphere to prevent oxidation to tri-p-tolylphosphine oxide.[1][2]
Conclusion
Tri-p-tolylphosphine is a versatile and robust phosphine (B1218219) ligand with significant applications in catalysis. Its well-defined properties, straightforward synthesis, and efficacy in promoting critical chemical transformations, such as cross-coupling reactions, secure its place as a vital tool for professionals in research, chemical synthesis, and drug development. The data and protocols provided in this guide offer a technical foundation for the effective use of this important reagent.
References
- 1. Tri-p-tolylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mzCloud – Tris 4 tolyl phosphine [mzcloud.org]
- 3. Tri(o-tolyl)phosphine(6163-58-2) 1H NMR spectrum [chemicalbook.com]
- 4. TRI-P-TOLYLPHOSPHINE(1038-95-5) IR Spectrum [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. rsc.org [rsc.org]
- 7. Phosphine, tris(4-methylphenyl)- | C21H21P | CID 13956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
